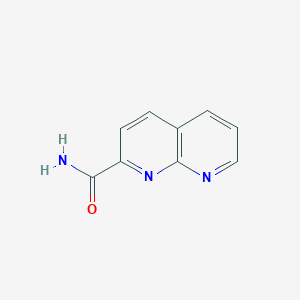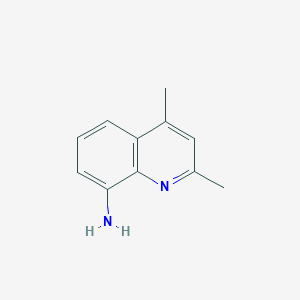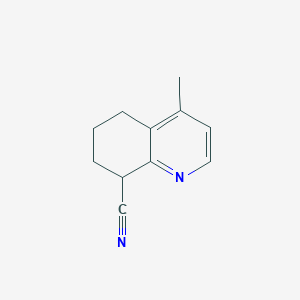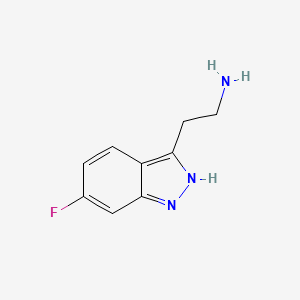
(2-Methylaziridin-1-yl)(3-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylaziridin-1-yl)(3-methylphenyl)methanone is a chemical compound with the molecular formula C11H13NO. It is known for its unique structure, which includes an aziridine ring attached to a phenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylaziridin-1-yl)(3-methylphenyl)methanone typically involves the reaction of 3-methylbenzoyl chloride with 2-methylaziridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining the desired temperature and pressure, thus optimizing the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The aziridine ring in this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can open the ring and form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, mild heating or room temperature.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted aziridines.
Aplicaciones Científicas De Investigación
(2-Methylaziridin-1-yl)(3-methylphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of (2-Methylaziridin-1-yl)(3-methylphenyl)methanone involves its interaction with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or the disruption of DNA replication, which is of particular interest in the development of anticancer agents.
Comparación Con Compuestos Similares
(2-Methylaziridin-1-yl)(phenyl)methanone: Similar structure but lacks the methyl group on the phenyl ring.
(2-Ethylaziridin-1-yl)(3-methylphenyl)methanone: Similar structure but with an ethyl group instead of a methyl group on the aziridine ring.
Uniqueness: (2-Methylaziridin-1-yl)(3-methylphenyl)methanone is unique due to the presence of both a methyl group on the phenyl ring and a methyl group on the aziridine ring
Propiedades
Número CAS |
21384-43-0 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
(2-methylaziridin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-8-4-3-5-10(6-8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3 |
Clave InChI |
JTMBESZNZQCEKS-UHFFFAOYSA-N |
SMILES canónico |
CC1CN1C(=O)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine](/img/structure/B11912800.png)

![4-(Ethylthio)-5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11912807.png)


![4-Chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11912822.png)




